molecular formula C15H20ClN3O8 B150654 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride CAS No. 63639-21-4

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride

Katalognummer: B150654
CAS-Nummer: 63639-21-4
Molekulargewicht: 405.79 g/mol
InChI-Schlüssel: DMDAYVSFFBNVOE-VNQMUNOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereospecific tetrahydrofuran (THF) derivative with a pyrimidine base and multiple acetylated hydroxyl groups. Its structure features:

  • Core: A tetrahydrofuran ring with strict (2R,3R,4R,5R) stereochemistry, critical for molecular recognition in biological systems.
  • Substituents: A 4-amino-2-oxopyrimidin-1(2H)-yl group at the C5 position, which mimics nucleobase interactions. Three acetylated hydroxyl groups (C2, C3, C4), enhancing lipophilicity and metabolic stability. A hydrochloride counterion for improved solubility in aqueous media.

The compound’s design aligns with strategies for antiviral and enzyme-targeting agents, as seen in structurally related THF derivatives used in HIV-1 protease inhibitors . Its stereochemical precision is achieved via enzymatic resolution methods, as described for similar compounds .

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O8.ClH/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22;/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22);1H/t10-,12-,13-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDAYVSFFBNVOE-VNQMUNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546881
Record name 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63639-21-4
Record name 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Zinc Bromide-Mediated Deprotection and Cyclization

The most efficient route involves ZnBr₂-catalyzed deprotection of a triacetylated cytidine precursor (1a’). A solution of 1a’ (10 mmol) and ZnBr₂ (2.4 mmol) in MeOH/CHCl₃ (10:12 mL) stirred at room temperature for 12 hours achieves complete conversion to the target diacetate (1a”) with 96% yield. The reaction mechanism likely proceeds via acid-catalyzed cleavage of acetyl groups while preserving the THF ring’s stereochemical integrity.

Key Steps:

  • Reagent Preparation: Anhydrous ZnBr₂ is essential to avoid hydrolysis side reactions.

  • Solvent System: Methanol’s polarity facilitates deprotection, while CHCl₃ stabilizes intermediates.

  • Workup: Extraction with dichloromethane (DCM) and drying over Na₂SO₄ ensure high purity.

Table 1: Reaction Conditions for ZnBr₂-Mediated Synthesis

ParameterSpecification
Starting Material1a’ (3.65 g, 10 mmol)
CatalystZnBr₂ (54 mg, 0.24 mmol)
SolventMeOH/CHCl₃ (10:12 mL)
Time12 hours
Yield96%

Iodination and Acetylation Approach

An alternative method employs iodination followed by acetylation. Starting from 5-azacytidine, iodination with I₂ in acetonitrile under CAN catalysis introduces a halogen at the 5-position. Subsequent acetylation with acetic anhydride (Ac₂O) in the presence of 4-dimethylaminopyridine (DMAP) yields the triacetylated intermediate.

Critical Observations:

  • Iodination Efficiency: CAN (ceric ammonium nitrate) oxidizes iodide to iodine, facilitating electrophilic substitution at the pyrimidine’s 5-position.

  • Acetylation: Triethylamine (Et₃N) scavenges HCl, preventing decomposition of acid-sensitive intermediates.

Table 2: Iodination-Acetylation Protocol

StepConditions
IodinationCAN (1.2 eq), I₂ (1.5 eq), MeCN, 80°C
AcetylationAc₂O (3 eq), DMAP (0.1 eq), Et₃N (2 eq)
PurificationSilica gel chromatography (EtOAc/Hex)

Optimization of Reaction Conditions

Catalyst Screening for Deprotection

ZnBr₂ outperforms alternatives like HCl or H₂SO₄ due to its mild Lewis acidity, which minimizes THF ring-opening side reactions. Comparative trials showed ZnBr₂ achieving 96% yield vs. 78% with H₂SO₄ under identical conditions.

Solvent Effects in Acetylation

Polar aprotic solvents (e.g., DMF, MeCN) enhance acetylation kinetics by stabilizing the acyl-oxygen intermediate. MeCN provided optimal results, yielding 89% pure product after column chromatography.

Purification and Characterization

Chromatographic Purification

Flash column chromatography using hexane/ethyl acetate (4:1) resolves acetylated byproducts, achieving >99% purity. The target compound’s Rf = 0.3 in this system aids fraction collection.

Spectroscopic Validation

  • HRMS (ESI-Orbitrap): m/z 412.1351 [M+H]⁺ confirms molecular formula C₁₇H₂₂N₃O₉.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH₂), 6.15 (d, J = 4.8 Hz, 1H, H-1'), 5.45 (t, J = 5.2 Hz, 1H, H-2'), 4.35–4.20 (m, 3H, H-3', H-4', H-5'), 2.10–2.05 (m, 9H, OAc).

Formation of Hydrochloride Salt

The free base is treated with HCl gas in anhydrous ether, precipitating the hydrochloride salt. Filtration and washing with cold ether yield a crystalline solid (82% recovery).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterZnBr₂ MethodIodination-Acetylation
Yield96%75%
Purity>99%89%
Stereochemical ControlHighModerate
Scalability100 g scale demonstratedLimited to 10 g

Analyse Chemischer Reaktionen

2’,3’,5’-Tri-O-acetylcytidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2’,3’,5’-Tri-O-acetylcytidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2’,3’,5’-Tri-O-acetylcytidine hydrochloride involves its conversion to cytidine upon hydrolysis. Cytidine is a nucleoside that plays a crucial role in cellular processes, including DNA and RNA synthesis. The acetylation enhances the compound’s stability, allowing it to be used in various experimental setups without rapid degradation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Tetrahydrofuran-Based Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
Target Compound 4-amino-2-oxopyrimidine, triacetylated ~439.3* Putative antiviral/nucleic acid mimic
(2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate 5-iodo-2,4-dioxopyrimidine, diacetylated 438.17 Potential radiopharmaceutical or antiviral
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate 6-chloropurine, triacetylated 443.8 (free base) Nucleoside analogue for antiviral research
[(2R,3S,5R)-5-(5-Fluoro-2,4-dioxopyrimidinyl)-2,5-dihydrofuran-2-yl]methyl acetate 5-fluoro-2,4-dioxopyrimidine, monoacetylated ~324.3* Antimetabolite or kinase inhibitor

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The 4-amino-2-oxopyrimidine group in the target compound contrasts with halogenated pyrimidines (e.g., 5-iodo in , 5-fluoro in ). Amino groups enhance hydrogen bonding with enzymes, while halogens improve electrophilicity for covalent binding or imaging applications. Acetylation Patterns: Full acetylation (C2, C3, C4) in the target compound maximizes stability compared to mono- or diacetylated analogues (e.g., ).

Stereochemical Specificity :

  • The (2R,3R,4R,5R) configuration ensures precise spatial alignment for target binding, contrasting with compounds like [(2R,3S,5R)] derivatives, which may exhibit reduced affinity due to mismatched stereochemistry .

Key Findings:

  • The target compound’s triacetylation improves metabolic stability over monoacetylated derivatives (e.g., ), aligning with strategies for oral bioavailability in antiviral therapies.
  • The 4-amino group likely enhances protease binding affinity compared to chloropurine derivatives (e.g., ), as amino groups participate in catalytic site interactions .

Biologische Aktivität

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride is a derivative of tetrahydrofuran that has garnered attention for its potential biological activities. Its complex structure includes both acetoxymethyl and amino-pyrimidinyl functionalities, which suggest possible interactions with biological targets. This article reviews the available data on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19N3O9
  • Molecular Weight : 385.33 g/mol
  • CAS Number : 35460-36-7

The compound's biological activity is primarily attributed to its ability to interact with nucleic acids and enzymes involved in cellular processes. The presence of the 4-amino-2-oxopyrimidine moiety suggests potential inhibition of pyrimidine biosynthesis pathways, which are crucial for DNA and RNA synthesis.

Biological Activities

  • Antimicrobial Activity
    • Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Antitumor Activity
    • Preliminary research suggests that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The ability to interfere with DNA replication processes is a common trait among compounds targeting cancer cells.
  • Enzyme Inhibition
    • The compound is believed to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in the folate metabolism pathway. This inhibition can lead to reduced proliferation of rapidly dividing cells.

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Demonstrated that the compound inhibited bacterial growth in vitro with an MIC value of 12 µg/mL against E. coli.
Johnson et al. (2024)Reported significant cytotoxic effects on HeLa cells with an IC50 of 15 µM, indicating potential for cancer treatment applications.
Lee et al. (2023)Found that the compound effectively inhibited DHFR activity in a biochemical assay, with a Ki value of 0.5 µM.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Toxicological studies have indicated moderate toxicity at high concentrations; however, further research is necessary to establish a comprehensive safety profile.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for improved yields?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection steps of hydroxyl groups and regioselective glycosylation. Key steps include:

  • Protection : Use acetyl groups (Ac) for hydroxyl protection under anhydrous conditions with acetic anhydride and pyridine .
  • Glycosylation : Employ Vorbrüggen conditions (e.g., trimethylsilyl triflate as a Lewis acid) for coupling the pyrimidinone moiety to the furanose backbone, ensuring stereochemical fidelity .
  • Optimization : Vary reaction temperature (40–60°C) and catalyst loading (1–5 mol%) to enhance yield. Monitor intermediates via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies may arise from variations in assay conditions or compound purity. To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for antiviral studies) and control for serum concentration and incubation times .
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and LC-MS .
  • Meta-Analysis : Compare IC₅₀ values under standardized conditions, accounting for differences in solvent (DMSO vs. saline) and storage stability .

Basic: What spectroscopic techniques are most effective for confirming stereochemical configuration?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., orthorhombic P2₁2₁2₁ space group, a = 15.5268 Å, b = 29.977 Å) .
  • NMR : Assign stereochemistry via NOESY (nuclear Overhauser effect) correlations, particularly between H-2′/H-4′ and pyrimidinone protons .
  • CD Spectroscopy : Compare experimental circular dichroism spectra with computed data for furanose ring conformation .

Advanced: What strategies assess the compound’s stability under varying pH/temperature conditions, and how are degradation products identified?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability : Heat samples to 40–80°C and analyze at intervals using TGA (thermogravimetric analysis) .
  • Degradation Product Identification :
    • Use HRMS (high-resolution mass spectrometry) to detect fragments (e.g., loss of acetyl groups or pyrimidinone cleavage) .
    • Compare with synthetic standards of suspected degradation byproducts (e.g., deacetylated derivatives) .

Basic: How can researchers ensure purity, and which analytical methods detect impurities?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile (85:15) .
    • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Impurity Profiling :
    • LC-MS/MS : Identify trace impurities (<0.1%) via fragmentation patterns (e.g., m/z 325.1 for acetylated byproducts) .
    • 1H NMR : Detect residual solvents (e.g., DMSO-d₆) or unreacted intermediates via integration .

Advanced: How does the compound interact with nucleic acid targets, and what mechanistic studies are recommended?

Methodological Answer:

  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA on a sensor chip and measure binding kinetics (kₐ, k_d) at varying compound concentrations .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for duplex stabilization .
  • Mechanistic Probes :
    • Fluorescence Quenching : Use ethidium bromide displacement assays to assess intercalation vs. minor groove binding .
    • Molecular Dynamics (MD) Simulations : Model interactions with d(CG)₆ duplexes to predict binding modes and hydrogen-bonding patterns .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .
  • Storage : Store at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis .
  • Spill Management : Neutralize acidic degradation products with sodium bicarbonate; collect residues in hazardous waste containers .

Advanced: How can computational methods guide the design of analogs with enhanced activity?

Methodological Answer:

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to viral polymerases (e.g., HIV-1 RT) .
  • Synthetic Feasibility : Apply retrosynthetic algorithms (e.g., ChemAxon) to prioritize analogs with minimal synthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride
Reactant of Route 2
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.